molecular formula C15H12N2O B1239478 N,5-diphenyl-1,3-oxazol-2-amine CAS No. 135307-33-4

N,5-diphenyl-1,3-oxazol-2-amine

Cat. No.: B1239478
CAS No.: 135307-33-4
M. Wt: 236.27 g/mol
InChI Key: HFICAVMUTYFODG-UHFFFAOYSA-N
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Description

GW549390X is a dual inhibitor of firefly luciferase (FLuc) and vascular endothelial growth factor receptor 2 (VEGFR2). It is known for its ability to bind to the ATP pocket of FLuc through its aniline side chain, making it an ATP-competitive inhibitor. This compound has significant implications for FLuc reporter assays and is widely used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW549390X involves the formation of an aniline side chain that allows it to bind to the ATP pocket of FLuc. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of a benzimidazole-urea core .

Industrial Production Methods

Industrial production methods for GW549390X are not publicly available.

Chemical Reactions Analysis

Types of Reactions

GW549390X undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GW549390X include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired chemical transformation and the target application .

Major Products Formed

The major products formed from the reactions of GW549390X depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

GW549390X has a wide range of scientific research applications, including:

Mechanism of Action

GW549390X exerts its effects by binding to the ATP pocket of FLuc through its aniline side chain, acting as an ATP-competitive inhibitor. This binding inhibits the activity of FLuc, preventing the conversion of luciferin to oxyluciferin and thereby reducing luminescence. Additionally, GW549390X inhibits VEGFR2, a key receptor involved in angiogenesis, by blocking its ATP-binding site. This dual inhibition mechanism makes GW549390X a valuable tool for studying both FLuc and VEGFR2-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW549390X is unique due to its dual inhibition of both FLuc and VEGFR2, making it a versatile tool for studying multiple pathways simultaneously. Its ability to bind to the ATP pocket of FLuc through the aniline side chain sets it apart from other inhibitors with different binding mechanisms .

Properties

CAS No.

135307-33-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N,5-diphenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-16-15(18-14)17-13-9-5-2-6-10-13/h1-11H,(H,16,17)

InChI Key

HFICAVMUTYFODG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3

Synonyms

N,5-diphenyl-1,3-oxazol-2-amine

Origin of Product

United States

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